molecular formula C20H20ClN3O2S B6569376 N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921886-50-2

N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6569376
CAS No.: 921886-50-2
M. Wt: 401.9 g/mol
InChI Key: AVWSZWRZQIFAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a 1H-imidazole core substituted at position 2 with a [(3-chlorophenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl group. The acetamide side chain is linked to an N-benzyl group, contributing to its hydrophobicity.

Properties

IUPAC Name

N-benzyl-2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-17-8-4-7-16(9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-5-2-1-3-6-15/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWSZWRZQIFAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20ClN3O1S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_1\text{S}

This structure features a benzyl group, a chlorophenyl moiety, and an imidazole ring, which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The hydroxymethyl group and the imidazole ring are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to apoptosis in cancer cells by disrupting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, allowing better membrane penetration.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Caspase activation
MCF-7 (breast)10.0Bcl-2 modulation
A549 (lung)15.0Apoptotic pathway activation

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. In vitro tests against Staphylococcus aureus and Escherichia coli revealed effective minimum inhibitory concentrations (MIC).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
  • Animal Models : In murine models, administration of the compound led to significant tumor regression in xenograft models of breast cancer. The treated mice exhibited a longer survival rate compared to control groups, emphasizing the therapeutic potential in oncology .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure shares key features with the following analogues (summarized in Table 1):

Benzimidazole Derivatives
  • 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) : Replaces the imidazole core with a benzimidazole ring. Demonstrated antimicrobial and anticancer activities, suggesting that the benzimidazole scaffold and nitro groups contribute to bioactivity.
Chlorophenyl-Imidazole Analogues
  • N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide :
    • Substitutes the hydroxymethyl group with a nitro moiety, increasing electrophilicity.
    • The 2-methyl group on the imidazole ring may enhance steric hindrance, affecting target binding.
    • Reported in vivo biological activity, though specific targets remain unspecified.
Oxadiazole and Triazole Hybrids
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Replaces the imidazole with an oxadiazole ring. Exhibited lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) and α-glucosidase inhibition (IC₅₀ = 9.8 µM), indicating substituent-dependent enzyme interactions.
Hydrazine-Modified Analogues
  • N-(3-Chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide :
    • Incorporates a hydrazinyl-oxoethyl group, enabling chelation with metal ions.
    • Synthesized in 80% yield via hydrazine hydrate reaction, suggesting efficient synthetic routes for similar compounds.
    • Demonstrated antimicrobial activity, likely due to the hydrazine moiety’s nucleophilic properties.

Table 1: Comparative Overview of Structural Features and Bioactivities

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activities Reference
Target Compound 5-Hydroxymethyl, 3-chlorobenzylsulfanyl Not reported N/A (Hypothesized enzyme inhibition) -
W1 (Benzimidazole derivative) 2,4-Dinitrophenyl, benzimidazolethio Not reported Antimicrobial, Anticancer
8t (Oxadiazole hybrid) Chloro, methylphenyl, oxadiazolesulfanyl 428.5 LOX inhibition (IC₅₀ = 12.3 µM)
’s Nitro-imidazole 2-Methyl-5-nitro, 2-chlorophenyl Not reported In vivo biological activity
N-(3-Chlorophenyl) Hydrazine derivative Hydrazinyl-oxoethyl, benzimidazolethio Not reported Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.